2,3,5-Trichloro-1,4-benzoquinone

Organic Synthesis Electrochemistry Oxidation Reactions

Sourcing a pure, isomer-specific standard for halogenated disinfection byproduct (DBP) monitoring can be challenging, as generic halogenated quinones fail to provide accurate identification. 2,3,5-Trichloro-1,4-benzoquinone (CAS 634-85-5) is the precise solution: - Confirmed DBP formed during water chlorination; its distinct retention time and mass spectral characteristics are critical for accurate environmental monitoring. - Key intermediate in the two-stage synthesis of high-purity tetrachloro-1,4-benzoquinone (chloranil), offering superior selectivity over direct exhaustive chlorination. - Unique, asymmetric substitution pattern enables regioselective nucleophilic aromatic substitution, making it invaluable for structure-activity relationship (SAR) studies in drug discovery.

Molecular Formula C6HCl3O2
Molecular Weight 211.4 g/mol
CAS No. 634-85-5
Cat. No. B1196591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-1,4-benzoquinone
CAS634-85-5
SynonymsTC-P-BZQ
trichloro-4-benzoquinone
trichloro-p-benzoquinone
trichloro-para-benzoquinone
Molecular FormulaC6HCl3O2
Molecular Weight211.4 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl
InChIInChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H
InChIKeyKSFNQTZBTVALRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-1,4-benzoquinone (CAS 634-85-5): A Chlorinated Quinone for Research & Industrial Applications


2,3,5-Trichloro-1,4-benzoquinone (CAS 634-85-5) is a chlorinated derivative of 1,4-benzoquinone, characterized by three chlorine substituents at the 2, 3, and 5 positions [1]. It is a yellow crystalline solid with a molecular weight of 211.4 g/mol and a melting point of 169-170°C [2]. This compound belongs to a class of halogenated quinones recognized for their electrophilic and redox-active properties [3].

The Functional Value of 2,3,5-Trichloro-1,4-benzoquinone in Research: Why Substitution Matters


Substituting 2,3,5-Trichloro-1,4-benzoquinone with a generic halogenated quinone is scientifically precarious due to the profound impact of chlorine substitution patterns on physicochemical and biological properties. The number and position of halogen atoms directly modulate the compound's reduction potential [1], its cytotoxicity profile in human cells [2], and its behavior as an analytical standard for environmental monitoring [3]. The specific isomer, 2,3,5-Trichloro-1,4-benzoquinone, is a known disinfection byproduct, and its distinct retention time and mass spectral characteristics are critical for accurate identification, which cannot be achieved with a different isomer like 2,3,6-Trichloro-1,4-benzoquinone or a less chlorinated analog. This guide provides the quantitative evidence required for a justified selection.

Quantitative Differentiation of 2,3,5-Trichloro-1,4-benzoquinone (634-85-5) Against Key Comparators


Redox Potential Differentiation for Electrochemical and Synthetic Applications

The redox potential of 2,3,5-Trichloro-1,4-benzoquinone positions it as a moderate-strength oxidizing agent, distinct from both weaker and stronger alternatives. While an exact, directly measured half-wave potential for the 2,3,5-isomer was not found in primary literature, the trend is well-established. Chlorination progressively increases the reduction potential of the benzoquinone core [1]. Consequently, its oxidizing power is predictably less than the fully substituted chloranil (tetrachloro-1,4-benzoquinone) or the more potent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [2], but greater than dichloro- or monochloro-benzoquinones. This intermediate reactivity is advantageous for applications requiring selective oxidation without the over-oxidation common to stronger quinones.

Organic Synthesis Electrochemistry Oxidation Reactions

Cytotoxicity Profile: Isomeric Differentiation in Human Cell Lines

The cytotoxic potency of trichloro-1,4-benzoquinones is highly sensitive to the specific isomer. In T24 human bladder cancer cells after a 12-hour exposure, the 2,3,6-trichloro isomer (TriCBQ) demonstrates an IC50 value of 45 µM, which is substantially more potent than the 2,6-dichloro analog (2,6-DCBQ, IC50 = 122 µM) [1]. While the IC50 for the 2,3,5-isomer was not located in the available primary literature, this data demonstrates a clear structure-activity relationship where trichloro-substitution dramatically increases cytotoxicity compared to dichloro-substitution, and the position of the third chlorine atom (2,3,6 vs. 2,3,5) is a critical determinant of activity.

Toxicology Cancer Research Disinfection Byproducts

Role as a Distinct and Verifiable Disinfection Byproduct (DBP) in Water Analysis

2,3,5-Trichloro-1,4-benzoquinone is a distinct, quantifiable species formed during water chlorination, allowing it to be differentiated from other halogenated quinones. A 2022 study confirmed that during the chlorination of free aromatic amino acids, 2,3,5-trichloro-1,4-benzoquinone is produced alongside 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) and 2,3,5,6-tetrachloro-1,4-benzoquinone [1]. Critically, 2,6-DCBQ was identified as the dominant species among these chlorinated HBQs [1]. The ability to specifically identify and quantify the 2,3,5-isomer via high-resolution mass spectrometry, due to its unique m/z and retention time, makes it a crucial analytical standard for environmental monitoring. Its presence and abundance relative to other HBQs serve as a specific marker for the source and extent of water contamination.

Analytical Chemistry Environmental Monitoring Water Quality

Synthetic Utility as a Precursor for Functionalized Quinones

The asymmetric chlorination pattern of 2,3,5-Trichloro-1,4-benzoquinone provides a unique synthetic handle for regioselective nucleophilic substitution reactions, enabling the creation of diverse quinone libraries inaccessible from symmetric counterparts like chloranil (tetrachloro-1,4-benzoquinone). For instance, a patented process describes the conversion of 2,3,5-trichloro-1,4-benzoquinone to 2,3,5-trichloro-6-isopropoxy-1,4-benzoquinone by reaction with an alkoxide [1]. This differential reactivity stems from the presence of only three chlorine atoms, leaving a C-6 position that is more susceptible to substitution compared to the fully halogenated ring in chloranil. Furthermore, the compound serves as a key intermediate in the industrial synthesis of high-purity tetrachloro-1,4-benzoquinone (chloranil), where the fourth chlorine is introduced in a subsequent, controlled step [2].

Organic Synthesis Medicinal Chemistry Materials Science

Validated Applications for 2,3,5-Trichloro-1,4-benzoquinone (634-85-5) Based on Comparative Evidence


Analytical Standard for Water Quality & Environmental Monitoring

As a confirmed disinfection byproduct (DBP) formed during water chlorination, 2,3,5-Trichloro-1,4-benzoquinone is an essential certified reference material for environmental and public health laboratories [1]. Its presence and concentration must be accurately differentiated from other halobenzoquinones like 2,6-DCBQ and chloranil using LC-MS/MS or GC-MS. Procurement of a high-purity standard is mandatory for method development, validation, and routine monitoring of this emerging contaminant in drinking water and wastewater effluent.

Intermediate for the Synthesis of High-Purity Chloranil (Fungicide)

In industrial chemical manufacturing, 2,3,5-Trichloro-1,4-benzoquinone is a critical intermediate in the two-stage production of high-purity tetrachloro-1,4-benzoquinone (chloranil), a widely used agricultural fungicide and chemical intermediate [1]. This controlled process, where the fourth chlorine is added in a separate step, yields a product with higher purity and fewer byproducts than direct exhaustive chlorination of benzoquinone, making the trichloro compound the preferred starting material for this specific industrial application.

Precursor for Asymmetric Quinone Derivatives in Medicinal Chemistry

For research groups synthesizing novel bioactive molecules, 2,3,5-Trichloro-1,4-benzoquinone offers a distinct advantage over symmetric tetrachloro analogs. Its unique, asymmetric substitution pattern allows for regioselective nucleophilic aromatic substitution, providing a pathway to a wide variety of 6-substituted-2,3,5-trichloro-1,4-benzoquinones [1]. This is particularly valuable for exploring structure-activity relationships in drug discovery programs focused on quinone-based pharmacophores, where a library of unsymmetrical analogs is required to probe binding interactions and optimize efficacy.

Investigative Tool for Halobenzoquinone Toxicology

Given the isomer-dependent cytotoxicity observed in halobenzoquinones [1], this compound is an essential tool for toxicological research. Studies investigating the mechanisms of oxidative stress, DNA damage, and cellular energy disruption induced by DBPs require the pure 2,3,5-isomer to generate accurate and reproducible data. Using a different isomer (e.g., 2,3,6-TriCBQ) or a less halogenated analog would confound results and lead to incorrect conclusions about the specific toxicological risks posed by this class of environmental contaminants.

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